The table below summarizes the quantitative ADME data for this compound from preclinical and human studies.
| Parameter | Preclinical Species | Human (Recommended Dose: 200 mg twice daily) |
|---|---|---|
| Absorption | ||
| • Tmax (h) | Information not available in search results | 4 - 5 [1] |
| • Oral Bioavailability (%) | Mouse: 39%; Rat: 10%; Dog: 24% [2] | Not fully quantified (systemic exposure considered relatively high) [2] |
| Distribution | ||
| • Apparent Volume of Distribution (Vd/F) | Mouse: 14.2 L/kg; Rat: Information not available; Dog: 8.5 L/kg [2] | ~229 L (steady-state) [1] |
| • Plasma Protein Binding (%) | Lower than in humans (approx. 5-fold difference) [2] | 98.8% [1] |
| Metabolism | ||
| • Primary Enzyme | CYP3A4 (in vitro) [2] | CYP3A4 (primary) [1] |
| • Major Metabolites | M1 (oxidation), M2 (dealkylation), M3 (oxidation), M4 (reduction) [2] | M1 and M2 (major circulating, ~10% of parent exposure); others: M3, M4 [2] [1] |
| Excretion | ||
| • Feces (% of dose) | ~91% (mouse, radiolabeled study) [2] | ~87% (primarily as metabolites) [1] |
| • Urine (% of dose) | Information not available in search results | ~6% (primarily as metabolites) [1] |
| • Half-life (t1/2) | Mouse: 5.6 h; Rat: Information not available; Dog: 4.6 h [2] | 27.7 h (effective half-life) [1] |
| • Clearance (CL) | Mouse: 8.0 L/h/kg; Rat: 1.6 L/h/kg; Dog: 1.6 L/h/kg [2] | 2.09 L/h (apparent clearance) [1] |
The data in the previous section were derived from standardized and validated experimental protocols.
The following diagram, generated using Graphviz, illustrates the primary metabolic pathway of this compound and its major drug-drug interactions.
This compound metabolism and key interactions: metabolized primarily by CYP3A4 into four major metabolites, with exposure increased by inhibitors and decreased by inducers.
Pacritinib is a novel inhibitor that selectively targets specific kinases within the JAK/STAT pathway and beyond. The table below summarizes its key inhibitory activity against relevant kinases [1].
| Kinase Target | IC₅₀ (nM) | Biological Role and Significance |
|---|---|---|
| JAK2 | 6.0 | Crucial for signaling of erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) [1]. |
| JAK2 (V617F) | 9.4 | The most common oncogenic mutant driver in myeloproliferative neoplasms like myelofibrosis [1]. |
| FLT3 | 14.8 | Important in hematopoiesis; mutations are common in acute myeloid leukemia (AML) [1]. |
| IRAK1 | 39.0 | Key kinase in the innate immune system (TLR signaling); its inhibition may reduce pro-inflammatory cytokine production [2] [1]. |
| CSF1R | 37.0 | Receptor for colony-stimulating factor 1; involved in survival and differentiation of monocytes/macrophages [1]. |
A critical feature of this compound is its lack of significant inhibition of JAK1 (82% control at 100 nM), which is involved in the signaling of many cytokines related to immune function. This JAK1-sparing property is thought to be the primary reason this compound does not cause the characteristic myelosuppression (anemia, thrombocytopenia) associated with other JAK inhibitors like ruxolitinib [1].
This compound's multi-kinase inhibition within and beyond the JAK/STAT pathway.
Myelofibrosis is a myeloproliferative neoplasm often driven by mutations in JAK2, CALR, or MPL, leading to constitutive activation of the JAK/STAT pathway. This results in a clinical triad of symptoms: splenomegaly, severe symptom burden, and cytopenias (low blood counts) [2] [3].
This compound addresses two major unmet needs in myelofibrosis treatment:
The efficacy of this compound was established in the Phase III PERSIST-1 and PERSIST-2 clinical trials, which uniquely enrolled patients with low platelet counts. A pooled retrospective analysis of 189 patients with severe thrombocytopenia (<50 × 10⁹/L) demonstrated the following results at week 24 [4]:
| Efficacy Endpoint | This compound | Best Available Therapy (BAT) | P-value |
|---|---|---|---|
| Spleen Volume Reduction ≥35% (SVR35) | 23.1% | 2.1% | P = 0.0007 |
| Total Symptom Score Reduction ≥50% (TSS50) | 25.0% | 8.1% | P = 0.0441 |
| Patient-Reported Symptom Improvement | 25.0% | 8.0% | P = 0.016 |
This data confirmed that this compound provides significant clinical benefits in a patient population that is particularly difficult to treat and often excluded from other clinical trials [4].
Flow of clinical evidence from PERSIST trials establishing this compound efficacy in thrombocytopenic MF.
For researchers seeking to validate or explore this compound's mechanism, here are the key methodologies from the foundational kinome profiling study [1].
1. In Vitro Kinase Profiling Assay (HotSpot)
2. Data and Statistical Analysis
| Route Name / Source | Key Step(s) | Key Features / Improvements |
|---|
| Original Discovery Route [1] [2] | Macrocyclic Ring-Closing | First synthetic route; established the synthetic strategy [1]. | | Kinetically E-selective RCM [1] | Ring-Closing Metathesis | Focused on achieving high E-selectivity during the macrocycle formation [1]. | | Shandong University (CN114409674) [1] [3] | Nucleophilic Substitution & Etherification | Uses (E)-1,4-dibromobut-2-ene; highlights short route, high yield, and cost-effectiveness [3]. | | Weifang Medical University (CN117447407) [1] | Cyclization and Etherification | A newer method focusing on simplified preparation [1]. | | Suzhou Lixin Pharmaceutical [1] [4] | Cyclization and Etherification | Another simplified industrial preparation method [1] [4]. |
Here is a detailed, step-by-step breakdown of two representative synthetic pathways.
This route, detailed in the original discovery and subsequent work, is a cornerstone of this compound synthesis [1] [2] [5].
The following diagram visualizes the key bond-forming step in this route:
This method, described in the patent CN114409674B from Shandong University, offers a more direct and potentially cost-effective industrial route [3].
When evaluating these synthetic routes, researchers should consider the following practical aspects, particularly highlighted in the patent literature [3]:
Pacritinib exerts its therapeutic effects through a distinct inhibitory profile. It is an inhibitor of wild-type Janus Associated Kinase 2 (JAK2) and its mutant form (JAK2V617F), as well as FMS-like tyrosine kinase 3 (FLT3) [1] [2]. Unlike some other JAK inhibitors, it does not inhibit JAK1 at clinically relevant concentrations, which may contribute to its differentiated safety profile, particularly regarding myelosuppression [2].
The diagram below illustrates the primary signaling pathways targeted by this compound in myelofibrosis:
This compound inhibits JAK2 and FLT3 signaling pathways, reducing proliferation and survival of myeloid cells.
The accelerated approval of this compound was primarily based on the phase 3 PERSIST-2 trial [4] [5] [6]. This study enrolled patients with intermediate or high-risk MF and a platelet count of (≤100 \times 10^9/L), including a cohort with counts below (50 \times 10^9/L). Patients were randomized to receive this compound (200 mg twice daily) or Best Available Therapy (BAT), which included ruxolitinib in nearly half of the patients [4] [6].
Table 1: Key Efficacy Outcomes from the PERSIST-2 Trial (Week 24) [4] [5]
| Efficacy Parameter | This compound Arm (200 mg BID) | Best Available Therapy (BAT) Arm |
|---|---|---|
| Spleen Volume Reduction (SVR) | ||
| ≥35% SVR in patients with platelets <50 x 10⁹/L | 29% of patients | 3% of patients |
| Total Symptom Score (TSS) | ||
| ≥50% reduction in TSS (across all patients) | Not Specified in Results | Not Specified in Results |
| Trial Design Notes | Patients with platelet counts ≤100 x 10⁹/L; co-primary endpoints were SVR and TSS reduction. | BAT included ruxolitinib, hydroxycarbamide, watch-and-wait, etc. |
Long-term data from a compassionate use program further supports its utility. Patients who benefited from this compound in clinical trials were able to continue treatment, achieving a median total treatment duration of 21.1 months, including in those with baseline thrombocytopenia or anemia [3].
Dosing and Administration The recommended dosage is 200 mg taken orally twice daily, with or without food [4] [1]. Dose modifications may be required for adverse reactions like significant diarrhea or prolonged thrombocytopenia [4].
Table 2: Key Pharmacokinetic Parameters and Dosing Considerations [1]
| Parameter | Value / Description |
|---|---|
| Bioavailability | Tmax is approximately 4-5 hours post-dose. |
| Food Effect | No significant impact on absorption. |
| Protein Binding | High (98.8% bound in plasma). |
| Metabolism | Primarily mediated by the CYP3A4 enzyme. |
| Elimination Half-life | Mean effective half-life is 27.7 hours. |
| Route of Elimination | Mostly metabolized; recovered in feces (87%) and urine (6%) as metabolites. |
| Contraindications | Concomitant use with strong CYP3A4 inhibitors or inducers [4]. |
| Hepatic/Renal Impairment | Not recommended in moderate/severe hepatic impairment or significant renal impairment (eGFR <30 mL/min) [1]. |
Important Safety Information
Common Adverse Reactions The most frequent adverse reactions (≥20%) are diarrhea, thrombocytopenia, nausea, anemia, and peripheral edema [4] [5].
The clinical development of this compound followed standardized trial designs. Furthermore, its unique kinase inhibition profile has sparked research into its potential applications beyond MF.
Clinical Trial Protocol Summary (PERSIST-2)
In Vitro Research Applications Emerging preclinical evidence suggests potential for this compound in treating virus-associated lymphomas. A 2024 study investigated its effects on Primary Effusion Lymphoma (PEL) cells, which are caused by Kaposi sarcoma herpesvirus (KSHV) [7].
Table 3: Summary of Key In Vitro Experiments on PEL Cells [7]
| Experiment Objective | Methodology Summary | Key Findings |
|---|---|---|
| Cell Growth Inhibition | PEL cell lines (JSC-1, BCBL-1, BC-3) treated with serial dilutions of JAK inhibitors for up to 48h. Cell viability assessed. | This compound showed superior cytotoxicity compared to other JAK inhibitors (ruxolitinib, baricitinib). |
| Apoptosis Assay | PEL cells treated with this compound for 24h. Apoptosis and cell death evaluated via flow cytometry (Annexin V/PI staining). | This compound induced dose-dependent apoptosis and cell death. |
| Signaling Pathway Analysis | PEL cells exposed to this compound. Protein lysates analyzed by Western Blotting for phosphorylated proteins. | Reduced levels of phosphorylated JAK2, STAT3, and NF-κB (pp65). |
| Target Validation (FLT3) | Cytotoxicity of this compound compared to specific FLT3, IRAK1/4, and ROS1 inhibitors. siRNA knockdown of FLT3. | FLT3 inhibitors mimicked this compound's effects. FLT3 knockdown inhibited PEL cell growth, confirming FLT3 as a relevant target. |
This compound represents a significant advancement for a specific and high-risk subpopulation of MF patients. Its approval is based on accelerated approval, and continued verification of clinical benefit is expected from the ongoing phase 3 PACIFICA trial, with results anticipated around mid-2025 [5] [6].
For researchers, its distinct multi-kinase inhibition profile—targeting JAK2, FLT3, and IRAK1—not only provides a therapeutic option for cytopenic MF but also opens promising avenues for preclinical and clinical investigation in other malignancies, particularly those driven by JAK/STAT or FLT3 signaling, such as KSHV-associated lymphomas [7].
Pacritinib is an oral kinase inhibitor with a unique target profile. Unlike other JAK inhibitors, it does not substantially inhibit JAK1 at pharmacologically relevant levels, which is thought to contribute to its distinct safety profile, particularly a lower incidence of myelosuppression [1] [2].
The table below summarizes its primary molecular targets and their therapeutic implications:
| Target Kinase | IC50 / Potency | Therapeutic Implication in Myelofibrosis & Other Malignancies |
|---|---|---|
| JAK2 | IC50 of 23 nM [3] | Primary target for MF; reduces splenomegaly and systemic symptoms [1] [2]. |
| FLT3 | IC50 of 22 nM [3] | Potential application in Acute Myeloid Leukemia (AML); overcomes resistance to selective FLT3 inhibition [3]. |
| IRAK1 | Potent inhibitor [4] | Modulates inflammatory pathways; potential role in autoimmune disease and lymphoma [4]. |
| CSF1R | Inhibitor [1] | Role in lymphoma and inflammatory diseases requires further investigation. |
This multi-kinase inhibition profile underpins the drug's efficacy and its exploration in conditions beyond MF, such as AML and primary effusion lymphoma [4] [3].
Early-phase trials established the safety, tolerability, and initial efficacy of this compound, leading to a recommended Phase 2 dose.
The PERSIST-2 trial was a pivotal, randomized Phase 3 study that led to this compound's accelerated approval for MF patients with severe thrombocytopenia.
| Efficacy Endpoint | This compound 200 mg BID | Best Available Therapy (BAT) |
|---|---|---|
| Spleen Volume Reduction (SVR) ≥35% at Week 24 | 9/31 (29%) [5] | 0/32 (0%) [5] |
| Symptom Score Reduction (TSS) ≥50% at Week 24 | 22% [5] | 3% [5] |
| Median Baseline Platelet Count | 55 x 10⁹/L [5] | 55 x 10⁹/L [5] |
| Patients with Platelets <50 x 10⁹/L | 45% [5] | 45% [5] |
| Median Baseline Hemoglobin | 9.5 g/dL [5] | 9.5 g/dL [5] |
The safety profile of this compound is characterized by manageable non-hematological toxicities, with a key advantage of minimal myelosuppression.
For researchers, key methodological details from critical studies are outlined below.
In Vitro Cell Proliferation & Signaling Assays:
In Vivo Xenograft Models:
To visualize the drug's mechanism and its investigation in research, the following diagrams map the signaling pathways and experimental workflows.
Diagram 1: this compound's multikinase inhibition profile and its disruption of key oncogenic signaling pathways (JAK/STAT, MAPK/PI3K, NF-κB) that drive cell proliferation and survival in malignancies. The experimental workflow for validating efficacy spans from in vitro models to in vivo xenograft studies.
Diagram 2: Design and key outcomes of the PERSIST-2 Phase 3 trial, which established the efficacy and safety of this compound 200 mg BID in myelofibrosis patients with severe thrombocytopenia.
This compound's unique kinase profile continues to be explored in various clinical contexts. Beyond its approved indication in MF, ongoing research is investigating its potential in:
Pacritinib is an oral Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for treating myelofibrosis, particularly in patients with thrombocytopenia. As a novel targeted therapy, it requires precise therapeutic drug monitoring due to its narrow therapeutic window and potential for drug-drug interactions. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, making it susceptible to interactions with CYP3A4 inhibitors and inducers, which can significantly alter its pharmacokinetic profile and safety [1].
The development of robust bioanalytical methods is essential for accurate quantification of this compound in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its superior sensitivity, selectivity, and throughput capabilities compared to conventional HPLC methods. This document provides detailed application notes and protocols for the reliable quantification of this compound in rat plasma using LC-MS/MS, validated according to FDA guidelines for bioanalytical method validation [1] [2].
The quantification of this compound in rat plasma utilizes reverse-phase liquid chromatography separation coupled with triple quadrupole mass spectrometric detection operating in Multiple Reaction Monitoring (MRM) mode. The method employs protein precipitation as a sample clean-up technique and uses ibrutinib as a stable isotope-labeled or structural analog internal standard to correct for variations in sample preparation and ionization efficiency [1].
The fundamental principle involves the chromatographic separation of this compound from potential matrix interferents followed by electrospray ionization and selective detection of characteristic precursor-to-product ion transitions. The mass spectrometer is configured to monitor specific ion transitions for this compound (m/z 473.25 → 97.15) and the internal standard (m/z 441.20 → 138.20), ensuring high specificity and sensitivity for quantitative analysis [1].
The table below summarizes the optimized chromatographic conditions for the separation of this compound:
Table 1: Chromatographic Conditions for this compound Separation
| Parameter | Specification | |--------------|-------------------| | Column | Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% formic acid in water | | Mobile Phase B | 0.1% formic acid in methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 5-10 μL | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0.0-0.5 | 90 | 10 | | | 0.5-1.5 | 90→30 | 10→70 | | | 1.5-2.0 | 30 | 70 | | | 2.0-2.1 | 30→10 | 70→90 | | | 2.1-3.0 | 10 | 90 |
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | Setting | |--------------|-------------| | Ionization Mode | Positive electrospray ionization (ESI+) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Ion Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound | 473.25 | 97.15 | | | Ibrutinib (IS) | 441.20 | 138.20 | | Detector Voltage | 4.5 kV | | Heating Block Temperature | 400°C | | Nebulizing Gas Flow | 3 L/min | | Drying Gas Flow | 5 L/min |
The developed LC-MS/MS method has been comprehensively validated according to FDA guidelines for bioanalytical method validation. The table below summarizes the key validation parameters:
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 1-1500 ng/mL | - |
| LLOQ | 1 ng/mL | Signal-to-noise ratio ≥5 |
| Precision (RSD%) | Intraday: <14.52% | ≤15% |
| Interday: <14.52% | ≤15% | |
| Accuracy (%) | -2.31% to 2.08% | ±15% of nominal value |
| Recovery | Consistent and reproducible | - |
| Matrix Effect | CV%: 4.79-4.91% | ≤15% |
| Stability | Bench-top, freeze-thaw, and long-term | Within ±15% of nominal |
The validated method has been successfully applied to investigate the pharmacokinetic interactions between this compound and concomitant antifungal agents in rat models. The study demonstrated that isavuconazole, a strong CYP3A4 inhibitor, significantly increased this compound exposure compared to voriconazole [1] [2].
Table 4: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Control Group | Isavuconazole Group | Voriconazole Group | Change with Isavuconazole |
|---|---|---|---|---|
| AUC(0-t) | Baseline | 2.5-fold increase | Less pronounced | +250% |
| AUC(0-∞) | Baseline | 2.6-fold increase | Less pronounced | +260% |
| Cₘₐₓ | Baseline | 3.0-fold increase | Less pronounced | +300% |
| CLz/F | Baseline | 67% decrease | Less pronounced | -67% |
These findings highlight the clinically significant interaction between this compound and isavuconazole, suggesting that concomitant administration requires careful monitoring or dose adjustment to avoid potential adverse effects resulting from increased this compound exposure [1] [2].
The following diagram illustrates the key metabolic pathways and potential drug interactions of this compound:
Diagram 1: this compound Metabolism and Key Drug Interactions. This diagram illustrates how this compound is primarily metabolized by CYP3A4 and how strong inhibitors like isavuconazole can significantly impact its exposure by inhibiting this metabolic pathway.
The developed LC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in rat plasma over the concentration range of 1-1500 ng/mL. The method demonstrates excellent precision, accuracy, and reproducibility while offering a rapid analysis time of 3.0 minutes per sample, making it suitable for high-throughput pharmacokinetic studies [1].
The application of this method to drug-drug interaction studies has revealed clinically significant interactions between this compound and CYP3A4 inhibitors, particularly isavuconazole, which markedly increases this compound exposure. These findings underscore the importance of therapeutic drug monitoring and potential dose adjustments when this compound is coadministered with strong CYP3A4 inhibitors in clinical practice [1] [2].
Pacritinib is an orally bioavailable kinase inhibitor with a unique target profile that distinguishes it from other agents in its class. This small molecule drug (C₂₈H₃₂N₄O₃) has received FDA approval for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis with significantly reduced platelet counts (<50 × 10⁹/L). [1] [2] this compound's mechanism of action involves dual inhibition of JAK2 and FLT3 kinases, with particular potency against both wild-type and mutant forms (JAK2V617F and FLT3-ITD), while demonstrating minimal activity against JAK1 at clinically relevant concentrations. [1] [3] This selective inhibition profile potentially translates into a differentiated safety and efficacy spectrum compared to broader JAK inhibitors.
The molecular weight of this compound is 472.589 g/mol, and it exhibits a mean apparent volume of distribution of 229 L at steady-state, indicating extensive tissue distribution. [1] this compound is administered orally at a recommended dosage of 200 mg twice daily, with or without food, and achieves mean steady-state maximum concentration (Cmax) of 8.4 mg/L and AUC₀₋₁₂ of 95.6 mg×h/L. [1] The drug's mean apparent clearance is 2.09 L/h, and it has an effective half-life of approximately 27.7 hours, supporting twice-daily dosing regimen. [1] Understanding this compound's plasma protein binding characteristics is essential for predicting its pharmacokinetic behavior, drug-drug interactions, and pharmacological activity in various patient populations.
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₃₂N₄O₃ | [1] |
| Molecular Weight | 472.589 g/mol | [1] |
| Protein Binding | 98.8% | [1] |
| Apparent Volume of Distribution | 229 L | [1] |
| Oral Bioavailability | Not fully quantified | [3] |
| Half-Life | 27.7 hours | [1] |
| Metabolism | Primarily CYP3A4 | [1] |
This compound demonstrates high plasma protein binding of 98.8%, as characterized in pharmacokinetic studies. [1] This extensive binding to plasma proteins significantly influences the drug's distribution characteristics and pharmacological activity, as only the unbound (free) fraction is available for therapeutic activity, target engagement, and metabolic clearance. The high protein binding percentage contributes to this compound's large volume of distribution (229 L), indicating extensive tissue penetration beyond the plasma compartment. [1] This distribution profile is clinically relevant as it affects the relationship between administered dose and target site concentrations.
The protein binding characteristics of this compound have important implications for its drug interaction potential. As a highly protein-bound drug, this compound has the theoretical potential to displace other highly protein-bound drugs or be displaced by them, potentially altering free concentrations of either agent. However, the clinical significance of protein binding-mediated interactions is typically less important than interactions mediated by metabolic enzymes or transport proteins. Additionally, the high protein binding contributes to this compound's relatively long half-life of 27.7 hours, as protein binding limits the free fraction available for hepatic metabolism and renal excretion. [1]
Accurate determination of this compound's protein binding requires careful consideration of experimental conditions and methodological approaches. The following technical aspects are critical for reliable protein binding measurements:
Table 2: Key Parameters for this compound Protein Binding Studies
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Plasma Source | Human plasma (healthy donors) | Clinical relevance |
| Incubation Temperature | 37°C | Physiological relevance |
| pH | 7.4 | Physiological condition |
| This compound Concentration | 1-20 μM (therapeutic range) | Cover clinical exposures |
| Incubation Time | 4-6 hours | Ensure equilibrium attainment |
| Analytical Method | LC-MS/MS with stable isotope internal standard | Sensitivity and specificity |
Objective: To determine the extent of this compound binding to plasma proteins using equilibrium dialysis. Principle: Equilibrium dialysis separates plasma proteins (retained in one chamber) from buffer (in the opposing chamber) by a semi-permeable membrane with a specific molecular weight cutoff (typically 12-14 kDa). Unbound drug equilibrates across the membrane, while protein-bound drug is retained. After equilibrium, concentrations in both chambers are quantified to calculate the free fraction. [1]
Materials and Reagents:
Procedure:
Calculations:
Validation Parameters:
Figure 1: Experimental workflow for equilibrium dialysis to determine this compound plasma protein binding
Objective: To evaluate this compound's inhibitory activity against JAK2, FLT3, and related kinases, and determine selectivity across the kinome. Background: this compound demonstrates potent inhibition of JAK2 (IC₅₀ = 23 nM) and FLT3 (IC₅₀ = 22 nM) in cell-free assays, with significant selectivity over JAK1 (IC₅₀ = 350 nM) and JAK3 (IC₅₀ = 420 nM). [3] The compound also inhibits mutant forms of these kinases, including FLT3D835Y (IC₅₀ = 6 nM) and JAK2V617F (IC₅₀ = 25 nM). [3]
Cellular Target Engagement Assay:
Cellular Proliferation/Viability Assay:
Table 3: Cellular Activity Profile of this compound in Hematopoietic Malignancy Models
| Cell Line | Genetic Features | Assay Type | This compound IC₅₀ | Reference |
|---|---|---|---|---|
| MV4-11 | FLT3-ITD+ AML | Proliferation (72h) | 47-67 nM | [3] |
| MOLM-13 | FLT3-ITD+ AML | Proliferation (72h) | 67 nM | [3] |
| HEL | JAK2V617F+ erythroleukemia | Proliferation (72h) | 3.5 nM | [3] |
| SET-2 | JAK2V617F+ myelofibrosis | Proliferation (72h) | 3.2 nM | [3] |
| Ba/F3-JAK2V617F | JAK2V617F transfected | Proliferation (72h) | 160 nM | [3] |
The high plasma protein binding of this compound (98.8%) significantly influences its pharmacokinetic and pharmacodynamic relationships. [1] The small free fraction (1.2%) represents the therapeutically active component responsible for target engagement and pharmacological effects. This binding profile contributes to several key clinical characteristics:
This compound's primary approved indication is for the treatment of intermediate or high-risk primary or secondary myelofibrosis with severe thrombocytopenia (platelet count <50 × 10⁹/L). [1] [2] The drug's approval was based on accelerated approval from the FDA, contingent on verification of clinical benefit in confirmatory trials. Clinical trials demonstrated this compound's ability to reduce spleen volume, a key efficacy endpoint in myelofibrosis. [1]
Beyond its approved indication, preclinical evidence supports potential applications of this compound in other hematologic malignancies:
The safety profile of this compound includes several notable adverse effects that require monitoring. The most common adverse reactions (occurring in ≥20% of patients) include diarrhea, thrombocytopenia, nausea, anemia, and peripheral edema. [2] Serious hemorrhages have occurred in patients with low platelet counts, necessitating careful monitoring and dose management in at-risk populations. [2]
Figure 2: this compound pharmacokinetic-pharmacodynamic relationship pathway from administration to pharmacological effects
This compound represents a therapeutically important kinase inhibitor with a distinct target profile and clinical applications in myelofibrosis with significant thrombocytopenia. The comprehensive characterization of its plasma protein binding properties (98.8% bound) provides critical insights for understanding its pharmacokinetic behavior, distribution characteristics, and potential drug interaction risks. The experimental protocols detailed in this document provide robust methodologies for researchers to evaluate protein binding, cellular target engagement, and inhibitory activity across relevant kinase targets.
The high protein binding of this compound necessitates careful consideration of factors that might alter free drug concentrations, particularly in special populations and with concomitant medications that affect metabolic pathways. Future research directions should continue to explore this compound's potential in other hematologic malignancies characterized by JAK2, FLT3, or IRAK1 signaling dependencies, while further elucidating the relationship between its protein binding characteristics and clinical efficacy and safety profiles.
In vitro and in vivo studies in mice and humans have identified several metabolites of pacritinib. The table below summarizes the key characteristics of the major metabolites [1]:
| Metabolite | Type of Modification | Chemical Formula | Status in Humans |
|---|---|---|---|
| M1 | Oxidation | Information not available in search results | Formed in vivo, exposure <10% of parent drug |
| M2 | Dealkylation | C22H21N3O3 [2] [3] | Formed in vivo, exposure <10% of parent drug |
| M3 | Oxidation | Information not available in search results | Formed in vivo, exposure <10% of parent drug |
| M4 | Reduction | Information not available in search results | Formed in vivo (mouse) |
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [4] [1]. None of the metabolites in humans exceeded 10% of the total exposure of the parent drug, indicating that this compound is the main circulating component [1].
Here are detailed methodologies for the quantification of this compound and investigation of its metabolites in biological samples.
This rapid and reliable method is suitable for pharmacokinetic and drug-drug interaction studies [4].
This sustainable approach uses dispersive liquid-liquid microextraction (DLLME) for determining this compound in serum [5].
The following diagram illustrates the metabolic pathway of this compound and the core analytical workflow.
I hope these detailed application notes provide a solid foundation for your research on this compound metabolites. Should you require further clarification on any of the protocols or data, please feel free to ask.
The standard dosing and administration guidelines for this compound in clinical practice are as follows:
Dose modifications are required for managing specific adverse reactions. The following workflow and table detail the management strategies for key toxicities.
| Adverse Reaction | Grade / Severity | Management Action | Restart Dose after Resolution |
|---|
| Diarrhea [1] [2] | Grade 3 or 4 | Hold VONJO. Intensify antidiarrheal regimen and provide fluid replacement. | First occurrence: Restart at last given dose. Recurrence: Restart at 50% of the last given dose. Concomitant antidiarrheal treatment is required. | | Thrombocytopenia [1] | Clinically significant worsening lasting >7 days | Hold VONJO. | Restart at 50% of the last given dose. If toxicity recurs, hold and restart again at 50% of the last given dose. | | Hemorrhage [1] | Moderate (intervention indicated) | Hold VONJO until hemorrhage resolves. | First occurrence: Restart at last given dose. Recurrence: Restart at 50% of the last given dose. | | | Severe (transfusion/intervention needed) | Hold VONJO until hemorrhage resolves. | Restart at 50% of the last given dose. If recurs: Discontinue VONJO. | | | Life-threatening | Discontinue VONJO. | N/A | | QTc Prolongation [1] | >500 msec or >60 msec from baseline | Hold VONJO. | Resolves within 1 week: Restart at same dose. Resolution >1 week: Restart at a reduced dose. |
The this compound 200 mg twice-daily regimen is the established standard for treating myelofibrosis with significant thrombocytopenia. Its efficacy is rooted in phase 2/3 clinical data, and its administration is supported by structured protocols for monitoring and managing adverse events to ensure patient safety.
Pacritinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. When combined with CYP3A4 inhibitors, the metabolism of this compound is reduced, leading to increased systemic exposure and a higher risk of adverse effects.
The clinical significance is underscored by its inclusion in the contraindications for the drug. The prescribing information for Vonjo (this compound) explicitly states that concomitant use with strong CYP3A4 inhibitors is contraindicated [1] [2]. Furthermore, increased monitoring for adverse reactions is recommended when this compound is co-administered with moderate CYP3A4 inhibitors [2].
The table below summarizes the quantitative impact of various CYP3A4 inhibitors on the pharmacokinetics of this compound, based on data from drug interaction studies.
Table 1: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Inhibitor (Strength) | PK Parameter Change (vs. This compound alone) | Study Type & Notes |
|---|
| Clarithromycin (Strong) | • AUC(0-∞) ↑ 80% • Cmax ↑ 30% [3] | Clinical Study (Reference) | | Isavuconazole (Strong) | • AUC(0-t) ↑ 2.5-fold • AUC(0-∞) ↑ 2.6-fold • Cmax ↑ 3.0-fold • CLz/F ↓ 67% [3] | In Vivo Rat Study (2025) | | Voriconazole (Strong) | Statistically significant increase in this compound exposure, though less than isavuconazole [3] | In Vivo Rat Study (2025) |
The following provides a detailed methodology for a drug-drug interaction study investigating the effect of a CYP3A4 inhibitor on this compound pharmacokinetics, adapted from a recent publication [3].
The experimental workflow for assessing this interaction is summarized in the following diagram:
For clinicians and drug developers, managing this interaction is critical for patient safety.
The metabolic pathway and key interaction targets for this compound can be visualized as follows:
This compound's interaction with CYP3A4 inhibitors is a clinically critical DDI. The application of robust LC-MS/MS methods, as described, is essential for quantifying this interaction during drug development. These findings directly inform clinical prescribing practices, leading to clear contraindications and safety warnings to mitigate patient risk.
This compound is an oral Janus kinase 2 (JAK2) inhibitor recently approved for the treatment of myelofibrosis with thrombocytopenia (platelets <50 × 10⁹/L). As a novel targeted therapy, it represents a significant advancement for patients with cytopenic myelofibrosis who cannot tolerate other JAK inhibitors due to their myelosuppressive effects. This compound's unique mechanism involves simultaneous inhibition of JAK2, FLT3, and IRAK1, which enables it to reduce inflammatory cytokine production and inhibit cell proliferation while minimizing effects on blood counts. The drug is primarily metabolized by the CYP3A4 enzyme system, creating potential for significant drug-drug interactions that must be carefully monitored through therapeutic drug monitoring. [1] [2]
The development of robust bioanalytical methods for this compound is essential for both therapeutic drug monitoring and pharmacokinetic studies. Effective sample preparation is particularly crucial due to the complex biological matrices involved and the need to detect low drug concentrations in small sample volumes. Protein precipitation using acetonitrile has emerged as a preferred sample preparation technique for this compound in biological matrices due to its simplicity, efficiency, and compatibility with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method effectively removes interfering proteins while maintaining adequate recovery of the analyte, making it ideal for high-throughput clinical and research applications. [1] [3]
Aliquot 100 μL of plasma (rat, rabbit, or human) into a 1.5-mL polyethylene tube.
Add 30 μL of internal standard working solution (Ibrutinib at 100 ng/mL in methanol).
Add 400 μL of ice-cold acidified acetonitrile (containing 0.1% formic acid) as protein precipitation solvent.
Vortex mix the solution vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at 8000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Inject 5-10 μL into the LC-MS/MS system for analysis. [1]
Aliquot 25 μL of plasma/serum samples into 96-well MultiScreen Solvinert filter plate.
Add 50 μL of acidified acetonitrile (0.1% formic acid) containing internal standard (0.5 μg/mL).
Seal the plate and vortex mix for 3 minutes.
Stack filter plate over a 0.5-mL, 96-well collection plate with a narrow-diameter 0.2-mL, 96-well plate insert.
Centrifuge for 5 minutes at approximately 1480×g.
Transfer aliquot directly to autosampler for analysis. [3]
The following workflow diagram illustrates the complete protein precipitation process:
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) | Hypersil/ODS (50 mm × 4.6 mm, 3 μm) |
| Mobile Phase A | 0.1% formic acid in water | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol | Acetonitrile |
| Gradient Program | 90% A (0-0.5 min), 90%-30% A (0.5-1.5 min), 30% A (1.5-2.0 min), 30%-10% A (2.0-2.1 min), 10% A (2.1-3.0 min) | Isocratic: 25% A, 75% B |
| Flow Rate | 0.3 mL/min | 0.6 mL/min |
| Column Temperature | 40°C | Ambient |
| Injection Volume | 5 μL | 10 μL |
| Run Time | 3.0 min | 5.0 min |
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | This compound | Internal Standard (Ibrutinib) | Internal Standard (Amprenavir) |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 473.25 | 441.20 | 506.18 |
| Product Ion (m/z) | 97.15 | 138.20 | 57.12 |
| Dwell Time (sec) | 0.2 | 0.2 | - |
| Interface Voltage | 4.5 kV | 4.5 kV | - |
| Heating Block Temperature | 400°C | 400°C | - |
| Nebulizing Gas Flow | 3 L/min | 3 L/min | - |
| Drying Gas Flow | 5 L/min | 5 L/min | - |
Table 3: Method Validation Parameters for this compound in Biological Matrices
| Validation Parameter | Reported Performance | Acceptance Criteria |
|---|---|---|
| Linear Range | 1-1500 ng/mL (rat plasma) | R² ≥ 0.99 |
| LLOQ | 1 ng/mL (rat plasma) | Accuracy ±20%, Precision <20% |
| Intra-day Precision (RSD%) | <10.69% | <15% |
| Inter-day Precision (RSD%) | <14.52% | <15% |
| Accuracy (%) | -2.31% to 2.08% | ±15% of nominal value |
| Extraction Recovery | Consistent with FDA guidelines | Consistent and reproducible |
| Matrix Effect | CV: 4.79-4.91% (LQC/HQC) | <15% |
| Stability | Consistent with FDA guidelines | No significant degradation |
The validation data demonstrates that the protein precipitation method with acetonitrile provides excellent sensitivity with an LLOQ of 1 ng/mL, which is sufficient for pharmacokinetic studies. The precision and accuracy values well within the acceptable criteria of ±15% (±20% for LLOQ) indicate the robustness of this sample preparation approach. The minimal matrix effect observed further confirms the effectiveness of acetonitrile precipitation in removing interfering components from biological matrices. [1]
Table 4: Pharmacokinetic Parameters of this compound in Animal Studies
| Pharmacokinetic Parameter | Rabbit Model | Rat Model (Control) | Rat Model (+ Isavuconazole) |
|---|---|---|---|
| Cmax | 247.25 ± 3.32 ng/mL | Baseline | 3.0-fold increase |
| Tmax | 6.0 ± 0.03 h | - | - |
| T½ | 12.24 ± 0.53 h | - | - |
| AUC(0-t) | 1691.74 ± 3.67 ng·h/mL | Baseline | 2.5-fold increase |
| AUC(0-∞) | - | Baseline | 2.6-fold increase |
| CLz/F | - | Baseline | 67% decrease |
The validated method has been successfully applied to investigate critical drug-drug interactions between this compound and commonly co-administered antifungal agents. The results demonstrated that isavuconazole significantly inhibited the metabolism of this compound compared to voriconazole, resulting in a 2.5-fold increase in AUC(0-t) and a 3.0-fold increase in Cmax. This interaction is clinically important as it may necessitate dose adjustments when these drugs are co-administered. The CLz/F value in the isavuconazole group decreased by 67%, indicating substantial inhibition of this compound clearance. These findings highlight the importance of considering drug interactions in clinical practice and the utility of this robust analytical method in detecting such interactions. [1]
While protein precipitation with acetonitrile represents the most straightforward approach, recent advancements have introduced green chemistry alternatives for this compound extraction. A novel method utilizing hydrophobic natural deep eutectic solvents (NADES) in dispersive liquid-liquid microextraction has been developed for the determination of this compound in serum samples. This approach uses a menthol and thymol mixture as extraction solvent, aligning with the principles of green analytical chemistry by reducing the use of hazardous organic solvents. The method has been validated according to ICH requirements and offers an eco-friendly alternative to conventional protein precipitation while maintaining analytical performance. The greenness and practicality of this method have been assessed using recently introduced metrics: the Sample-Preparation Metric of Sustainability (SPMS) and the Blue Applicability Grade Index (BAGI). [6]
Incomplete Protein Precipitation: If samples appear cloudy after centrifugation, consider increasing the acetonitrile-to-plasma ratio or ensuring proper vortex mixing. The optimal ratio is 4:1 (acetonitrile:plasma).
Low Recovery: Check the pH of the acidified acetonitrile; 0.1% formic acid is optimal. Ensure the acetonitrile is ice-cold for improved protein precipitation efficiency.
Matrix Effects: Lot-to-lot variability in blank plasma can affect ionization; consistent source of blank matrix is recommended for calibration standards.
Carryover: Include sufficient wash steps in the autosampler method; acetonitrile-rich mobile phases effectively clean the column.
Evaporation: For extended processing times, consider covering samples to prevent acetonitrile evaporation which could concentrate samples inconsistently.
The protein precipitation method using acetonitrile provides a robust, efficient, and straightforward approach for this compound sample preparation from biological matrices. The method demonstrates excellent sensitivity with an LLOQ of 1 ng/mL, adequate for supporting pharmacokinetic studies and therapeutic drug monitoring. The validation data confirms that this sample preparation technique yields reliable and reproducible results with precision and accuracy within acceptable limits. The application of this method has revealed clinically significant drug interactions between this compound and azole antifungals, particularly isavuconazole, highlighting its utility in drug development and clinical pharmacology. For laboratories seeking more sustainable approaches, emerging methods like NADES-based DLLME offer promising alternatives while maintaining analytical performance.
The table below summarizes the key parameters from a developed and validated LC-MS/MS method for the quantitative detection of this compound in rat plasma [1]. Ibrutinib was used as the internal standard (IS).
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Analyte | This compound |
| Internal Standard | Ibrutinib |
| MRM Transition (this compound) | Precursor Ion → Product Ion: m/z 473.25 → 97.15 [1] |
| MRM Transition (IS) | Precursor Ion → Product Ion: m/z 441.20 → 138.20 [1] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode [1] |
| Chromatography Column | Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) [1] |
| Column Temperature | 40 °C [1] |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol [1] |
| Flow Rate | 0.3 mL/min [1] |
| Injection Volume | Not explicitly stated |
| Retention Time | Not explicitly stated |
| Linearity Range | 1 - 1500 ng/mL [1] [2] |
| LLOQ | 1 ng/mL [1] [2] |
Here is the detailed methodology for the sample preparation and analysis as described in the research [1].
1. Sample Preparation (Protein Precipitation)
2. Liquid Chromatography (LC) Gradient The following gradient program was used for chromatographic separation, with a total run time of 3.0 minutes [1]: Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 - 0.5 | 90 | 10 |
| 0.5 - 1.5 | 90 → 30 | 10 → 70 |
| 1.5 - 2.0 | 30 | 70 |
| 2.0 - 2.1 | 30 → 10 | 70 → 90 |
| 2.1 - 3.0 | 10 | 90 |
3. Mass Spectrometry (MS) Instrument Settings
The diagram below summarizes the method development workflow.
This compound is an orally administered kinase inhibitor that targets Janus kinase 2 (JAK2), interleukin-1 receptor-associated kinase 1 (IRAK1), and activin A receptor type 1 (ACVR1) [1] [2]. Unlike first-generation JAK inhibitors like ruxolitinib and fedratinib, this compound's JAK1-sparing property makes it uniquely suited for cytopenic myelofibrosis patients, as it minimizes treatment-induced myelosuppression [1]. The U.S. Food and Drug Administration (FDA) has approved this compound specifically for intermediate or high-risk primary or secondary myelofibrosis with platelet counts below 50 × 10⁹/L [3], addressing a significant unmet need in this challenging patient population.
The therapeutic rationale for this compound extends beyond JAK2 inhibition. By targeting ACVR1 (also known as ALK2), this compound counteracts the dysregulated iron homeostasis and ineffective erythropoiesis characteristic of myelofibrosis, thereby providing anemia benefit [4] [1]. Simultaneously, its inhibition of IRAK1 modulates inflammatory signaling through the NF-κB pathway, potentially mitigating the cytokine-mediated symptoms and microenvironment dysfunction that drive disease pathology [2]. This multi-targeted mechanism positions this compound as a valuable therapeutic option for myelofibrosis patients with significant cytopenias, who often have limited treatment choices.
Myelofibrosis pathogenesis involves complex interactions between multiple signaling pathways that drive disease proliferation, fibrosis, and inflammatory symptomatology. The JAK-STAT pathway serves as the central signaling hub, with mutations in JAK2, CALR, or MPL leading to constitutive activation that promotes myeloproliferation [2]. Concurrently, inflammatory signaling through IRAK1 and NF-κB contributes to the cytokine-driven manifestations and bone marrow microenvironment alterations, while ACVR1-mediated signaling disrupts iron metabolism and erythropoiesis, culminating in the anemia that frequently complicates disease management [4] [2].
This compound simultaneously targets these dysregulated pathways through its multi-kinase inhibitory profile. The diagram below illustrates the key signaling pathways in myelofibrosis and their inhibition by this compound:
Figure 1: this compound's multi-targeted mechanism of action in myelofibrosis. The diagram illustrates key dysregulated signaling pathways in myelofibrosis and their specific inhibition by this compound. JAK2 inhibition targets constitutive activation from driver mutations, IRAK1 inhibition modulates inflammatory signaling, and ACVR1 inhibition addresses iron metabolism dysregulation contributing to anemia.
This compound's distinct pharmacologic profile differentiates it from other JAK inhibitors through several key characteristics. Its relative selectivity for JAK2 over JAK1 spares the JAK1-mediated hematologic toxicities that frequently limit the use of ruxolitinib and fedratinib in cytopenic patients [4]. Additionally, its dual inhibition of IRAK1 and ACVR1 provides complementary mechanisms beyond JAK inhibition alone. The ACVR1 inhibition is particularly noteworthy, as it reduces hepcidin expression, thereby improving iron availability for erythropoiesis and addressing the anemia that commonly complicates myelofibrosis management [4] [1]. This multi-faceted mechanism translates to clinical benefits specifically for patients with significant cytopenias who would be unsuitable candidates for other JAK inhibitors.
The efficacy of this compound has been evaluated in multiple clinical trials and real-world studies, with consistent demonstration of benefits for myelofibrosis patients, particularly those with cytopenic features. The PERSIST-1 and PERSIST-2 phase 3 trials established the foundational efficacy data, while more recent real-world evidence has complemented these findings with insights from routine clinical practice.
Table 1: this compound Efficacy Across Clinical Studies
| Study/Setting | Patient Population | Spleen Response (SVR35) | Symptom Response (TSS50) | Anemia Response | Key Findings |
|---|---|---|---|---|---|
| PERSIST-1 [4] | JAKi-naïve, any platelet count (N=327) | 19% (ITT) to 25% (evaluable) at 24 weeks | 25% (ITT) to 41% (evaluable) at 24 weeks | Not reported | Established frontline efficacy |
| PERSIST-2 [4] | Platelets <100×10⁹/L, 48% RUOX-treated (N=311) | 22% at 24 weeks (13% in RUOX-treated) | 32% (TSS50) at 24 weeks | 25% in patients with Hb <10 g/dL | Demonstrated efficacy in thrombocytopenic patients |
| Real-World Study [5] | MF with anemia (n=148) | Not specified | Not specified | 44% hemoglobin response within 90 days | 75% of responses occurred within 90 days |
| Post-hoc Analysis [4] | Transfusion-dependent patients | Not specified | Not specified | 25-37% achieved ≥12-week transfusion-free period | Survival advantage in PAC responders vs non-responders |
Comprehensive analyses have identified several clinical and molecular factors that predict response to this compound and overall survival outcomes. A retrospective study of 60 this compound-treated patients identified that spleen responses were significantly more likely in younger patients (<70 years), those without marked leukocytosis (<20×10⁹/L), and those with lower-risk disease by Dynamic International Prognostic Scoring System (DIPSS) criteria [4]. Additionally, certain molecular features appeared to influence treatment outcomes, with trends toward inferior spleen responses in patients with unfavorable karyotype or mutations in ASXL1, DNMT3A, SF3B1, or IDH1/IDH2 [4].
Multivariable analysis revealed that transfusion-dependent anemia, leukocyte count ≥32×10⁹/L, platelet count <50×10⁹/L, and the presence of high-molecular-risk (HMR) mutations were independent risk factors for inferior transplant-censored survival following this compound initiation [4]. These findings enable more precise patient selection and prognostication in clinical practice. The survival disadvantage associated with these risk factors highlights the importance of early intervention in appropriate candidates and consideration of alternative therapeutic approaches, including allogeneic stem cell transplantation, for eligible patients with high-risk features.
The standard approved dosing regimen for this compound is 200 mg twice daily, taken with or without food [3]. Clinical evidence supports initiating treatment at this dose regardless of prior JAK inhibitor exposure, as this maximizes the potential for spleen and symptom responses [4]. In practice, however, many clinicians initiate therapy at lower doses (100 mg once or twice daily) for patients with specific clinical concerns, with subsequent escalation based on tolerance [4]. The PERSIST-2 trial demonstrated that the 200 mg twice daily regimen yielded superior efficacy outcomes compared to 100 mg twice daily, supporting the use of the higher dose when feasible [1].
Dose modification represents an essential component of this compound management. In the retrospective analysis, approximately 44% of patients required dose escalation from lower starting doses, while 55% of those starting at 200 mg twice daily required dose reduction [4]. Importantly, dose adjustments did not significantly impact spleen response rates, supporting individualized dosing based on patient tolerance [4]. For patients experiencing significant adverse effects, dose interruption followed by re-initiation at a 50% dose reduction is recommended once toxicity resolves [3].
Table 2: this compound Dosing in Special Populations
| Patient Population | Recommended Dosing | Evidence/Considerations |
|---|---|---|
| Standard Dosing | 200 mg twice daily | Approved regimen based on PAC203 and PERSIST trials [1] [3] |
| Renal Impairment (eGFR <30 mL/min) | Avoid use per label; case report supports reduced dosing with monitoring | 100 mg daily, titrated to 200 mg AM/100 mg PM with close monitoring [1] |
| Hepatic Impairment (Moderate/Severe) | Avoid use | Limited pharmacokinetic data available [3] |
| Elderly Patients | No adjustment required | Similar safety and efficacy profiles in older and younger patients [4] |
| Dose Modification for Toxicity | Interrupt then restart at 50% reduction | Recommended for significant diarrhea, thrombocytopenia, or QTc prolongation [3] |
The National Comprehensive Cancer Network (NCCN) has incorporated this compound into treatment guidelines with specific recommendations that extend beyond the FDA-approved labeling. For patients with platelet counts <50×10⁹/L, this compound is categorized as a preferred first-line treatment option (Category 1) for higher-risk myelofibrosis patients ineligible for transplant [3]. In those with platelet counts ≥50×10⁹/L, it is recommended as a first-line or second-line option (Category 2B) for symptomatic patients [3].
Notably, the NCCN guidelines recognize this compound's erythropoietic benefits by including it as a recommended treatment for myelofibrosis-associated anemia, regardless of splenomegaly or constitutional symptoms (Category 2B) [3]. For anemic patients with controlled splenomegaly and constitutional symptoms on current JAK inhibitor therapy, switching to this compound is considered a useful option in certain circumstances (Category 2A) [3]. These recommendations acknowledge the multidimensional benefits of this compound beyond spleen volume reduction, particularly its capacity to improve hematologic parameters.
The following treatment algorithm illustrates the appropriate integration of this compound into myelofibrosis management:
Figure 2: this compound treatment algorithm based on NCCN Guidelines and clinical evidence. The algorithm outlines appropriate patient selection and sequencing strategies for this compound across different clinical scenarios in myelofibrosis management, highlighting its role in thrombocytopenic, symptomatic, and anemic patients.
This compound exhibits a distinct safety profile that differs from other JAK inhibitors, with characteristic toxicities that require proactive management. The most frequent adverse reactions include diarrhea (48%), thrombocytopenia, nausea, anemia, and peripheral edema [3]. Notably, this compound does not typically cause the severe myelosuppression associated with other JAK inhibitors, making it particularly suitable for cytopenic patients [1].
Diarrhea management represents a critical component of this compound treatment protocols. This adverse effect typically emerges early in treatment (41% of patients in the first 8 weeks), with incidence declining to 15% during weeks 8-16 and 8% during weeks 16-24 [3]. The median time to resolution is approximately two weeks. Proactive management includes controlling preexisting diarrhea before initiation, prompt administration of antidiarrheal medications at symptom onset, adequate fluid replacement, and dose modification for significant diarrhea despite supportive care [3]. In clinical trials, diarrhea led to treatment interruption in 3% of patients but did not result in permanent discontinuation [3].
Hemorrhagic events represent another important toxicity, with serious hemorrhages occurring in 11% of patients with platelet counts <100×10⁹/L and 13% of those with counts <50×10⁹/L [3]. Fatal hemorrhages occurred in 2% of patients across these populations. Management requires vigilance through regular platelet monitoring, avoidance in patients with active bleeding, and treatment interruption for seven days prior to scheduled surgical procedures [3].
Additional safety considerations include QTc interval prolongation, which necessitates correction of hypokalemia and avoidance in patients with baseline QTc >480 msec [3]. Although no cases of torsades de pointes were reported in clinical trials, electrocardiogram monitoring is recommended, particularly in patients with cardiac risk factors or those taking concomitant medications that prolong the QT interval.
Current prescribing information recommends avoiding this compound in patients with estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m² due to potentially increased systemic exposure, as approximately 6% of the parent drug is excreted renally [1] [3]. However, emerging evidence suggests that cautious dosing may be feasible with appropriate monitoring. A recent case report documented successful this compound administration in a patient with end-stage renal disease on hemodialysis using an empirically reduced initial dose of 100 mg daily, followed by careful titration to 200 mg in the morning and 100 mg in the evening [1]. This patient achieved significant improvements in hemoglobin, platelet count, and splenomegaly without adverse events, suggesting that ESRD may not represent an absolute contraindication when alternative options are limited [1].
This approach is particularly relevant given the high prevalence of chronic kidney disease in myeloproliferative neoplasm populations, affecting approximately 25% of patients [1]. For patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²), no dose adjustment is required, but enhanced monitoring for adverse effects is prudent due to potentially increased drug exposure.
The median age of myelofibrosis diagnosis aligns with older adulthood, making geriatric considerations particularly relevant. Retrospective analyses have demonstrated that this compound maintains favorable efficacy and manageable toxicity in elderly patients [4]. However, older age (≥70 years) has been associated with reduced spleen response rates (10% vs. 33% in younger patients) [4]. This observation may reflect more advanced disease biology or comorbidities rather than diminished drug efficacy. Dose modifications should be guided by functional status and comorbidity burden rather than chronological age alone.
This compound represents a significant advancement in myelofibrosis therapeutics, particularly for patients with significant cytopenias who have historically faced limited treatment options. Its unique multi-kinase inhibition profile, sparing of JAK1, and targeting of ACVR1 to improve erythropoiesis differentiate it from other JAK inhibitors. Clinical evidence from randomized trials and real-world studies consistently demonstrates its efficacy in reducing spleen volume, alleviating symptoms, and improving hematologic parameters in high-risk populations.
The successful integration of this compound into clinical practice requires careful attention to dosing strategies, proactive management of characteristic adverse effects such as diarrhea, and appropriate patient selection based on platelet counts, anemia status, and symptom burden. Emerging experience in special populations, including those with renal impairment, suggests that with appropriate monitoring and dose modification, this compound may benefit patients who would otherwise be excluded from JAK inhibitor therapy. As the myelofibrosis treatment landscape continues to evolve, this compound remains an essential option for patients with cytopenic disease, addressing a critical unmet need in this challenging patient population.
Understanding the typical profile of pacritinib-associated diarrhea is crucial for clinical trial design and patient monitoring protocols. The quantitative data below summarizes its characteristics from clinical trials and post-marketing surveillance.
| Parameter | Details |
|---|---|
| Overall Incidence [1] | ~48% (vs. 15% in patients on Best Available Therapy) |
| Severity Profile [1] | Majority are Grade 1 (29%) or Grade 2 (15%). Serious (Grade 3+) diarrhea occurs in ~2% of patients. |
| Time to Onset [1] | Most cases (41%) occur within the first 8 weeks of treatment. |
| Median Time to Resolution [1] [2] | Approximately 2 weeks. |
| Impact on Treatment [1] | Leads to drug interruption in ~3% of patients. Rarely leads to permanent discontinuation. |
The following guidelines synthesize recommended clinical practices for managing diarrhea in patients on this compound.
For significant diarrhea despite optimal supportive care, the following dose modifications are recommended [1] [3]:
The diagram below outlines a systematic workflow for assessing and managing this compound-associated diarrhea in a clinical or research setting, integrating the protocols mentioned above.
The high incidence of gastrointestinal events is potentially linked to this compound's inhibition of the FLT3 protein, in addition to its primary target, JAK2 [4]. In the broader context of drug-induced diarrhea, several pathophysiological mechanisms may be involved, including secretory diarrhea, osmotic diarrhea, shortened transit time, and mucosal damage [5] [6]. For this compound, the observed pattern of early onset and self-resolution suggests a mechanism that may involve transient changes in intestinal secretion or motility, which the gut mucosa eventually adapts to over time.
The following table outlines the specific protocol for managing this compound-related thrombocytopenia.
| Action Trigger | Recommended Action | Citation |
|---|---|---|
| Clinically significant worsening thrombocytopenia (lasting >7 days) | Hold this compound until resolution. Restart at 50% of the last given dose. | [1] [2] |
| Recurrent thrombocytopenia after a first dose reduction | Hold this compound until resolution. Restart at 50% of the last given dose. | [1] [3] |
Before initiating therapy and for general context, the following baseline and dosing information is critical.
| Parameter | Guideline | Citation |
|---|---|---|
| Indication | Adults with intermediate/high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10⁹/L. | [1] [3] |
| Standard Dose | 200 mg orally, twice daily. | [1] [3] [2] |
| Baseline Monitoring | Obtain a complete blood count (CBC) with platelet count before starting treatment. | [1] [2] |
The following workflow visualizes the management protocol described above.
For professionals involved in drug development and clinical trial design, the following points are essential:
The table below consolidates key efficacy and safety findings from pivotal and real-world studies, providing a quantitative background for research protocols.
| Study / Data Source | Key Findings Related to Thrombocytopenia & Efficacy | Citation |
|---|---|---|
| PERSIST-2 (Phase 3 Trial) | In patients with platelet counts ≤100 x 10⁹/L, this compound 200 mg BID demonstrated a 22% SVR35 rate vs 3% with BAT. A spleen volume reduction of ≥10% (SVR10) at week 12 was associated with an overall survival benefit. | [6] [7] |
| Real-World Study (2024) | In 27 patients treated with this compound, the median platelet count was 65 x 10⁹/L at baseline and 31 x 10⁹/L after 3 months (not statistically significant). The study highlighted its use in older, heavily pre-treated patients with cytopenias. | [7] |
| FAERS Database Analysis (2025) | Post-marketing surveillance confirmed known risks; "platelet count decreased" was a commonly reported adverse event. Gastrointestinal disorders were the most frequent system organ class affected. | [5] |
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. When a CYP3A4 inhibitor is co-administered, it blocks this metabolic pathway, leading to increased systemic exposure to this compound and a higher risk of adverse effects.
The diagram below illustrates this compound's metabolic pathway and interaction mechanism.
The following tables categorize medications based on their potential to interact with this compound via CYP3A4 inhibition.
Table 1: Contraindicated Strong CYP3A4 Inhibitors [3] [2] [4]
| Drug Class | Examples |
|---|---|
| Azole Antifungals | Ketoconazole, Itraconazole, Voriconazole, Posaconazole [5] [3] |
| Protease Inhibitors | Ritonavir, Saquinavir, Nelfinavir, Lopinavir [3] |
| Antibiotics | Clarithromycin [3] |
| Other Agents | Cobicistat, Conivaptan, Idelalisib, Nefazodone [3] |
Table 2: Medications Requiring Caution and Monitoring
| Interaction Level | Drug Class | Examples & Clinical Context |
|---|---|---|
| Moderate CYP3A4 Inhibitors (Use with caution) [2] | Azole Antifungals, Calcium Channel Blockers, Others | Fluconazole, Isavuconazole, Verapamil, Diltiazem [5]. Monitor for increased this compound adverse reactions. |
| CYP3A4 Inducers (Contraindicated) [3] [2] [4] | Anticonvulsants, Antibiotics, Herbal Supplements | Carbamazepine, Rifampin, St. John's Wort. Decrease this compound concentration, reducing efficacy. |
For patients requiring concomitant therapy, clinical management strategies and recent evidence suggest potential pathways.
When managing this compound therapy, especially with potential drug interactions, vigilantly monitor for these critical adverse effects.
The FDA requires that analytical procedure validation demonstrates a method is fit for its intended purpose [1]. The core principles are outlined in two key ICH guidelines:
The table below summarizes the validation parameters and their typical acceptance criteria, as referenced from recent pacritinib method validation studies [2] [3].
| Validation Parameter | Description | Typical Acceptance Criteria (Examples from this compound Studies) |
|---|---|---|
| Specificity/Selectivity | Ability to distinguish analyte from impurities | No interference from blank plasma or other drugs [2] [3]. |
| Linearity & Range | Method's response is proportional to analyte concentration | 1-1500 ng/mL in rat plasma (R² > 0.99) [2]. |
| Accuracy | Closeness of measured value to true value | Recovery of 85-115% [2] [3]. |
| Precision | Closeness of repeated measurements | Intra-day & inter-day RSD% < 15% (LLOQ <20%) [2]. |
| Sensitivity (LLOQ) | Lowest concentration quantitatively measured | 1 ng/mL in rat plasma [2]. |
| Robustness | Capacity to remain unaffected by small changes | Resistance to minor changes in pH, mobile phase, etc. [3]. |
Here are detailed methodologies for two validated LC-MS/MS approaches for this compound quantification in biological matrices.
This method is optimized for high-throughput analysis in rat plasma, suitable for drug interaction studies [2].
Chromatography Conditions
Mass Spectrometry Conditions
Sample Preparation (Protein Precipitation)
The workflow for this method is straightforward, focusing on speed and efficiency.
This method uses a hydrophobic Natural Deep Eutectic Solvent (NADES) for an eco-friendly extraction from serum [3].
NADES Preparation
DLLME Procedure
This method's workflow involves a dispersive liquid-liquid microextraction (DLLME) technique.
Q1: My method shows significant matrix effects. How can I mitigate this? A1: Matrix effects are a common challenge in LC-MS/MS bioanalysis. To address this:
Q2: I am not achieving the desired low LLOQ. What parameters should I investigate? A2: Improving sensitivity requires a multi-faceted approach:
Q3: The recovery of my extraction method is low and variable. What can I do? A3: Low recovery indicates inefficient transfer of the analyte from the sample to the final extract.
For any drug stability program, standard storage conditions are defined by the International Council for Harmonisation (ICH) guidelines. The table below outlines these conditions, which form the basis for determining a drug's shelf-life and appropriate storage labeling [1].
| Study Type | Temperature | Relative Humidity | Typical Duration | Purpose |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 to 24 months | Simulates real-time shelf storage; establishes expiration date [1]. |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | Varies | Used when accelerated testing shows significant change; refines shelf-life estimates [1]. |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | Speeds up degradation to predict long-term stability and identify degradation pathways [1]. |
While the tables above provide the standard framework, one study on pacritinib specifically stored its quality control (QC) samples at -80°C prior to analysis to ensure stability [2].
Here are two validated methods for determining this compound concentration, which are crucial for stability and pharmacokinetic studies.
This method is suitable for high-throughput applications and drug interaction studies [2].
This approach focuses on green chemistry by using a natural deep eutectic solvent for extraction [3].
The following workflow diagram illustrates the main steps of the sustainable HPLC-UV method.
Q: What is the primary purpose of stability testing for a drug like this compound? A: Stability testing ensures the drug maintains its identity, strength, quality, and purity throughout its shelf life. It establishes the expiration date and supports storage conditions on the product label, which is critical for patient safety and efficacy [1].
Q: I am concerned about drug-drug interactions. How is this compound metabolized? A: this compound is primarily metabolized by the CYP3A4 enzyme [2] [4]. Concomitant use with strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole) or inducers (e.g., rifampin) is contraindicated, as these can significantly increase or decrease this compound plasma concentrations, leading to toxicity or reduced effectiveness [4] [5]. A 2025 study found that isavuconazole, a CYP3A4 inhibitor, increased this compound exposure significantly more than voriconazole [2].
Q: What are the key parameters to monitor in a stability study for this compound? A: While specific degradation products for this compound are not listed in the search results, a comprehensive stability protocol for any drug should include testing for [1]:
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| Poor recovery or peak shape in LC-MS/MS | Adsorption to metal surfaces in the HPLC system | Use columns with inert (metal-free) hardware to minimize interactions, especially for metal-sensitive compounds [6]. |
| Low extraction efficiency in DLLME | Suboptimal pH or volume of the NADES solvent | Fine-tune the pH of the sample solution and the volume of the extraction solvent to maximize analyte transfer [3]. |
| Instability of samples during storage | Inappropriate storage temperature | For long-term stability studies, store samples in stability chambers at standard ICH conditions (e.g., 25°C/60% RH). For prepared samples, store at -80°C as mentioned in the LC-MS/MS study [2] [1]. |
| Efficacy & Safety Measure | Pacritinib (200 mg BID) | Best Available Therapy (BAT) | P-value |
|---|---|---|---|
| Spleen Volume Reduction (SVR35) | 23% | 2% | 0.0007 [1] |
| Symptom Score Reduction (TSS50) | 25% | 8% | 0.044 [1] |
| Patient Global Impression ("much" or "very much" improved) | 25% | 8% | 0.016 [1] |
| Common Adverse Events (Any Grade) | |||
| • Diarrhea | 48% [2] | 15% [2] | - |
| • Nausea | 21% (PERSIST-1 & 2) [2] | 7% (PERSIST-1 & 2) [2] | - |
| • Vomiting | 10% (PERSIST-1 & 2) [2] | 2% (PERSIST-1 & 2) [2] | - |
| Hemorrhagic Events (Grade ≥3) | 15% [2] | 7% [2] | - |
Understanding the trial design and patient characteristics is crucial for interpreting the results.
This compound's unique profile stems from its targeted mechanism. The diagram below illustrates its action on the JAK-STAT signaling pathway.
This compound is a novel inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) [3].
While head-to-head trials are limited, an indirect treatment comparison provides context. The table below contrasts this compound with momelotinib, another JAK inhibitor used in anemic MF patients.
| Feature | This compound | Momelotinib (Indirect Comparison) |
|---|---|---|
| Primary Indication | MF with platelets ≤50 × 10⁹/L [2] | MF with anemia [5] |
| Key Efficacy | Spleen volume & symptom reduction in thrombocytopenic patients [1] | Spleen volume reduction & hemoglobin improvement [5] |
| Safety Profile | Manageable GI toxicity (diarrhea, nausea); low myelosuppression risk [3] [2] | Lower risk of diarrhea, nausea, vomiting, and peripheral edema vs this compound [5] | | Anemia Impact | Not myelosuppressive [3] | Associated with higher rates of hemoglobin improvement [5] | | Distinguishing Feature | Option for severe thrombocytopenia [6] [1] | Option for patients with significant anemia [5] |
The PERSIST-2 data underscores several key points for professionals:
| Safety Aspect | Key Findings |
|---|---|
| Most Common Adverse Events (AEs) | Diarrhea, fatigue, nausea, decreased platelet count, decreased hemoglobin [1] [2] [3]. |
| Primary System Organ Classes (SOCs) with Signals | Gastrointestinal disorders, Investigations (e.g., lab tests), Surgical and medical procedures [3]. |
| Serious AEs | 32.68% of reports were serious; these included hospitalization (52.84% of serious AEs) and death (34.70% of serious AEs) [2]. |
| Off-label AEs | The study identified 26 adverse events reported for unapproved uses [1] [3]. |
| Study Population | Analysis based on 1,940 reports where this compound was the primary suspect drug, sourced from 4,304,335 total reports in FAERS [2]. |
The core data in the table above comes from a real-world pharmacovigilance study published in July 2025. Here is a detailed breakdown of the methodology used by the researchers [2] [3]:
CASEID was retained [2].To fully understand the safety profile, it is helpful to recall the drug's mechanism. The following diagram illustrates how this compound works at a molecular level.
As shown above, this compound is an oral kinase inhibitor that selectively targets JAK2 and FLT3 [4]. A key characteristic is that it spares JAK1 inhibition at pharmacologically relevant doses, which is thought to contribute to its different safety profile, particularly a lower risk of myelosuppression (like neutropenia) compared to other JAK inhibitors [5] [4]. This makes it a particularly valuable option for myelofibrosis patients with severe thrombocytopenia (low platelet count) [6].
When reviewing the FAERS data, please consider the following points:
The table below summarizes the key characteristics of FDA-approved JAK inhibitors for myelofibrosis based on the search results.
| Feature | This compound (Vonjo) | Ruxolitinib (Jakafi) | Fedratinib (Inrebic) | Momelotinib (Ojjaara) |
|---|---|---|---|---|
| Primary Indication / Niche | MF patients with a platelet count <50 × 10⁹/L [1] | Intermediate or high-risk MF [2] | MF patients (front-line & second-line) [3] | MF patients with anemia [3] |
| Key Molecular Targets | JAK2, FLT3, IRAK1 [4] [1] | JAK1, JAK2 [2] | JAK2 [3] | JAK1, JAK2 [3] |
| Myelosuppression Profile | Minimal myelosuppression [4] [5] | Can cause thrombocytopenia and anemia [4] [2] | Associated with GI toxicity [3] | Not specified in search results |
| Spleen Volume Reduction (≥35%) | 22% (in thrombocytopenic patients, PERSIST-2 trial) [6] [7] | Established efficacy (COMFORT trials) [4] | Not specified in search results | Not specified in search results |
| Symptom Score Reduction (≥50%) | 32% (in thrombocytopenic patients, PERSIST-2 trial) [6] [7] | Established efficacy (COMFORT trials) [4] | Not specified in search results | Significant benefit shown [8] |
| Benefit for Anemia / Transfusion Burden | Yes (37% transfusion independence rate in PERSIST-2) [3] | No improvement in transfusion requirements [4] | Not specified in search results | Yes (key benefit) [8] |
| Common Adverse Events | Diarrhea, thrombocytopenia, nausea, anemia, peripheral edema [1] | Low platelet counts, low red blood cell counts, bruising, dizziness, headache, diarrhea [2] | Gastrointestinal toxicity [3] | Not specified in search results |
A direct cost-effectiveness analysis for this compound was not found in the search results. However, one publication provided a relevant comparison between Ruxolitinib and Momelotinib [8].
For researchers, the design and endpoints of key clinical trials are crucial for interpreting the data.
The following diagram illustrates the distinct molecular targets of this compound within the context of JAK/STAT and related signaling pathways, highlighting its unique mechanism compared to other JAK inhibitors.
This compound's unique multi-kinase inhibition profile may explain its clinical effects:
Given the lack of a direct, published cost-effectiveness analysis, you can build a robust comparison through:
| Feature | Pacritinib | Ruxolitinib | Fedratinib | Momelotinib |
|---|---|---|---|---|
| Key Molecular Targets | JAK2, IRAK1, ACVR1 [1] [2] [3] | JAK1, JAK2 [2] [4] | JAK2 [2] | JAK1, JAK2, ACVR1 [2] |
| Dosing in Thrombocytopenia | Full dose (200 mg BID) even in severe thrombocytopenia (platelets ≤100 x 10⁹/L) [1] [5] | Not recommended for platelets <50 x 10⁹/L; dose adjustments needed for platelets 50-100 x 10⁹/L [2] [4] | Not recommended for platelets <50 x 10⁹/L [2] | Information not in sources |
| Overall Survival (OS) Benefit | Significant OS benefit associated with Spleen Volume Reduction (SVR) in patients with platelets ≤100 x 10⁹/L [1] | OS benefit demonstrated in patients with normal platelet counts; association unclear in thrombocytopenia [1] | Information not in sources | Trend towards improved OS [1] |
| Spleen Response (SVR ≥35%) | Effective in thrombocytopenic patients; SVR linked to OS [1] [5] | Effective in patients with adequate platelets [2] | Effective in patients with adequate platelets [2] | Effective; SVR associated with OS trend [1] |
| Symptom Response | Improves Total Symptom Score (TSS) [1] [5] | Improves symptoms [2] [6] | Improves symptoms [6] | Information not in sources |
| Unique Advantages | JAK1-sparing; reduces transfusion dependence; manages symptoms and splenomegaly in cytopenic patients [1] [2] [5] | First-in-class JAK1/JAK2 inhibitor; established efficacy in non-cytopenic patients [2] | JAK2 inhibitor option after ruxolitinib failure [2] | ACVR1 inhibition may address anemia [2] |
Supporting data for the above comparisons primarily come from post-hoc analyses of the phase 3 PERSIST-2 trial and the phase 2 PAC203 dose-finding study.
This compound's unique clinical profile is rooted in its distinct mechanism of action compared to other JAK inhibitors. It is a JAK1-sparing inhibitor that primarily targets JAK2, IRAK1, and ACVR1 [1] [3]. The following diagram illustrates how this compound simultaneously targets the proliferative and inflammatory drivers of myelofibrosis.
This compound's multi-target approach explains its efficacy in high-risk patients:
For researchers and clinicians, the data indicates that this compound addresses a significant unmet need and represents a targeted therapeutic strategy for a specific MF patient subtype.
The table below summarizes key efficacy endpoints from clinical trials comparing pacritinib against Best Available Therapy (BAT), which included treatments like hydroxyurea, prednisone, and low-dose ruxolitinib [1] [2].
| Patient Population / Therapy | ≥35% Spleen Volume Reduction (SVR35) | ≥50% Total Symptom Score Reduction (TSS50) | Key Trial / Analysis |
|---|---|---|---|
| MF with Severe Thrombocytopenia [1] | PERSIST-1 & PERSIST-2 Pooled Analysis | ||
| → this compound | 23% | 25% | |
| → Best Available Therapy (BAT) | 2% | 8% | |
| Transfusion-Dependent MF [2] | PERSIST-2 Retrospective Analysis | ||
| → this compound | Not Reported | 31% | |
| → BAT (including low-dose ruxolitinib) | Not Reported | 9% | |
| Low JAK2V617F Allele Burden [3] | PERSIST-1 & PERSIST-2 Post-Hoc Analysis | ||
| → this compound (0%-25% allele burden) | 20.9% | Significantly more responders | |
| → BAT (0%-25% allele burden) | 0% | Fewer responders |
The efficacy data is derived from robust Phase III clinical trials designed to evaluate this compound in specific myelofibrosis patient populations.
PERSIST-1 Trial (NCT01773187)
PERSIST-2 Trial (NCT02055781)
Retrospective Analysis of PERSIST-2
This compound's unique efficacy profile in cytopenic patients is linked to its distinct mechanism of action, which involves inhibiting specific signaling pathways central to myelofibrosis pathogenesis.
The diagram illustrates how this compound targets multiple key pathways:
Understanding the safety profile is crucial for clinical decision-making, especially in a fragile patient population with cytopenias.